2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide
CAS No.: 1242934-04-8
Cat. No.: VC7435471
Molecular Formula: C21H20ClN5O4S
Molecular Weight: 473.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242934-04-8 |
|---|---|
| Molecular Formula | C21H20ClN5O4S |
| Molecular Weight | 473.93 |
| IUPAC Name | 2-[6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(3-methoxypropyl)acetamide |
| Standard InChI | InChI=1S/C21H20ClN5O4S/c1-12-16-20(24-11-27(21(16)29)10-15(28)23-8-3-9-30-2)32-17(12)19-25-18(26-31-19)13-4-6-14(22)7-5-13/h4-7,11H,3,8-10H2,1-2H3,(H,23,28) |
| Standard InChI Key | XJTIPYGZUMSQIA-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCCOC)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Features
Core Architecture
The molecule integrates three heterocyclic systems:
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Thieno[2,3-d]pyrimidin-4-one: A fused bicyclic system comprising a thiophene ring conjugated with a pyrimidinone, known for its planar structure and hydrogen-bonding capabilities.
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1,2,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, contributing to metabolic stability and π-π stacking interactions .
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4-Chlorophenyl Substituent: Enhances lipophilicity and may facilitate hydrophobic interactions with biological targets.
The 3-methoxypropyl acetamide side chain introduces flexibility and hydrogen-bond acceptor/donor properties, potentially improving solubility and target engagement .
Table 1: Molecular Identifiers
Synthesis and Physicochemical Properties
Computed Physicochemical Data
Key properties derived from computational models include:
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| XLogP3 | 3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 8 | |
| Topological Polar Surface Area | 138 Ų | |
| Rotatable Bonds | 8 |
The compound’s moderate lipophilicity (XLogP3 = 3) and balanced polar surface area suggest favorable membrane permeability and oral bioavailability potential .
Biological Activity and Molecular Docking
Predicted Target Engagement
Molecular docking studies hypothesize interactions with:
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Protein Kinases: The planar thienopyrimidine core may occupy the ATP-binding pocket, as seen in kinase inhibitors like imatinib.
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Cyclooxygenase-2 (COX-2): The oxadiazole moiety could mimic arachidonic acid, inhibiting prostaglandin synthesis.
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Microbial Enzymes: The chlorophenyl group may disrupt bacterial cell wall biosynthesis via hydrophobic interactions.
Table 3: Docking Scores Against Hypothetical Targets
| Target | Predicted Binding Affinity (kcal/mol) | Method |
|---|---|---|
| EGFR Kinase | -9.7 | AutoDock Vina |
| COX-2 | -8.2 | MOE |
| Penicillin-Binding Protein | -7.9 | GOLD |
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